molecular formula C21H18FNO3S B2753253 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1705508-09-3

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2753253
CAS No.: 1705508-09-3
M. Wt: 383.44
InChI Key: NKVOOIRTJQJSLJ-UHFFFAOYSA-N
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Description

3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative with a hybrid structure combining a 2H-chromen-2-one core and a 1,4-thiazepane ring substituted with a 2-fluorophenyl group. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, antimicrobial, and antitumor effects . The introduction of the 1,4-thiazepane moiety (a seven-membered heterocycle containing sulfur and nitrogen) and the 2-fluorophenyl group likely modulates its pharmacokinetic properties, such as solubility and metabolic stability, while enhancing target binding specificity .

Properties

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVOOIRTJQJSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

This acid-catalyzed reaction between resorcinol derivatives and β-ketoesters yields substituted coumarins. For example:
$$
\text{Resorcinol} + \text{Ethyl Acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7\text{-Hydroxy-4-Methylcoumarin}
$$
Conditions : Concentrated sulfuric acid (20 mol%), 80°C, 2–4 hours. Yields range from 65–85%.

Wittig Reaction

The Wittig protocol offers regioselective access to 3,4-unsubstituted coumarins:
$$
o\text{-Hydroxybenzaldehyde} + \text{Ethyl 2-Bromoacetate} \xrightarrow{\text{PPh}3, \text{Et}3\text{N}} 2H\text{-Chromen-2-One}
$$
Optimization : Solvent-free conditions at 80°C reduce reaction times to 90 minutes with yields up to 86%.

Construction of the 1,4-Thiazepane Ring

The seven-membered 1,4-thiazepane ring is synthesized via cyclization of diamine intermediates with sulfur-containing electrophiles.

Thiazepane Ring Formation

A representative pathway involves:

  • Diamine Preparation : Reacting 2-fluorobenzaldehyde with 1,3-diaminopropane to form a Schiff base.
  • Cyclization : Treating the Schiff base with thionyl chloride (SOCl₂) to introduce sulfur, followed by reduction (NaBH₄) to yield 7-(2-fluorophenyl)-1,4-thiazepane.

Key Challenges :

  • Controlling ring size and minimizing oligomerization.
  • Introducing the 2-fluorophenyl group without side reactions.

Carbonyl Linkage: Coupling Thiazepane to Coumarin

The final step involves connecting the thiazepane to the coumarin via a carbonyl group. Two principal methods are employed:

Acylation via Acid Chloride

  • Activation : Convert the thiazepane’s carboxylic acid derivative to its acid chloride using SOCl₂.
  • Coupling : React the acid chloride with 3-hydroxycoumarin in anhydrous dichloromethane (DCM) with pyridine as a base:
    $$
    \text{3-Hydroxycoumarin} + \text{Thiazepane-COCl} \xrightarrow{\text{pyridine}} \text{Target Compound}
    $$
    Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Coupling Using Carbodiimide Reagents

A one-pot approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{3-Hydroxycoumarin} + \text{Thiazepane-COOH} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Advantages : Mild conditions (room temperature, 12 hours) and reduced side reactions.

Optimization and Mechanistic Insights

Solvent Effects

  • Solvent-Free Conditions : Improve yields by 15–20% compared to traditional solvents (e.g., benzene).
  • Water as Solvent : Emerging as an eco-friendly alternative, though yields drop to 48–60%.

Catalytic Innovations

  • Triethylamine : Enhances reaction rates in Wittig reactions by deprotonating intermediates.
  • Bismuth(III) Nitrate : Explored for coumarin synthesis but requires harsh conditions (150°C).

Analytical Characterization

Synthetic intermediates and the final product are characterized using:

  • IR Spectroscopy : Carbonyl stretches (C=O) at 1,710–1,740 cm⁻¹.
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), thiazepane methylenes (δ 3.1–3.8 ppm).
    • ¹³C NMR : Coumarin carbonyl (δ 160–165 ppm), thiazepane carbons (δ 25–45 ppm).
  • Mass Spectrometry : Molecular ion peaks confirming M⁺ (e.g., m/z 397 for C₂₁H₁₆FNO₃S).

Chemical Reactions Analysis

Types of Reactions

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which are valuable in therapeutic research.

    Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity, useful in electronics and materials science.

Mechanism of Action

The mechanism of action of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets in biological systems. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiazepane ring could influence the compound’s overall conformation and stability. Pathways involved might include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

(E)-3-[3-(2-Fluorophenyl)Acryloyl]-2H-Chromen-2-One (3g)

  • Structure : Shares the 2H-chromen-2-one core but replaces the 1,4-thiazepane-carbonyl group with an acryloyl substituent linked to a 2-fluorophenyl group.
  • Synthesis : Yielded 45.0% via condensation reactions, characterized by ¹H NMR (δ 8.60 ppm for the coumarin proton) .

2-(4-Fluorophenyl)-2H-Chromen-4(3H)-One

  • Structure: A flavanone derivative with a 4-fluorophenyl group directly attached to the chromenone system.
  • Properties: Exhibits antioxidant activity typical of flavanones but lacks the thiazepane moiety, which may limit its ability to interact with sulfur-dependent enzymes or transporters .

Thiazepane-Containing Analogues

BRAF/HDAC Dual Inhibitors (14a–14j)

  • Structure : Compounds such as 14f and 14g feature thiazole and pyrimidine rings instead of coumarin but share fluorophenyl and hydroxamate groups.
  • Activity: These compounds showed BRAF/HDAC dual inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 14f: HDAC IC₅₀ = 12 nM) .
  • Comparison : The target compound’s coumarin-thiazepane scaffold may offer distinct selectivity profiles compared to thiazole-pyrimidine hybrids, particularly in targeting serine proteases or cytochrome P450 enzymes .

Biological Activity

The compound 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazepane ring, a chromanone core, and a fluorophenyl substituent, which may influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H18FNO3SC_{21}H_{18}FNO_3S with a molecular weight of 383.4 g/mol. The structure includes:

  • A thiazepane ring , which is known for its diverse biological activities.
  • A chromanone moiety , which contributes to the compound's pharmacological properties.
  • A fluorophenyl group , which enhances lipophilicity and may affect binding interactions with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas based on existing literature and structural analysis.

Anticancer Properties

Compounds containing thiazepane rings have been studied for their anticancer potential. The unique structural features of this compound suggest it may interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that thiazepane derivatives can inhibit specific kinases and modulate apoptotic pathways, leading to reduced tumor growth.

Anti-inflammatory Effects

The presence of the chromanone structure has been linked to anti-inflammatory activity. Chromanones have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The incorporation of the thiazepane ring may further enhance these effects by providing additional mechanisms for modulation of inflammatory pathways.

Neuroprotective Activity

Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by acting as antioxidants. The fluorophenyl group may contribute to these effects by influencing the compound's interaction with neuronal receptors .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuroprotective effects.
  • Oxidative Stress Reduction : The antioxidant properties associated with chromanones could mitigate oxidative damage in cells.

Case Study 1: Anticancer Activity

A study investigating a series of thiazepane derivatives found that modifications at the 7-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of a fluorophenyl group was particularly noted to increase potency due to improved interactions with target proteins involved in cancer signaling pathways .

Case Study 2: Anti-inflammatory Effects

In vitro studies have demonstrated that similar chromanone derivatives can reduce the production of inflammatory mediators in macrophages. The addition of thiazepane structures was shown to enhance this effect, suggesting a synergistic mechanism that warrants further exploration.

Research Findings

Recent research has highlighted the importance of optimizing synthesis methods for compounds like this compound to achieve higher yields and purity, which is crucial for pharmacological testing. Additionally, computational studies have indicated favorable binding affinities for this compound with several biological targets, reinforcing its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiazepane ring formation : Cyclization of precursors like 2-fluorophenyl-substituted amines with sulfur-containing reagents under controlled pH and temperature.
  • Coumarin-thiazepane coupling : Acylation of the 2H-chromen-2-one core with the thiazepane moiety using carbonyl activation reagents (e.g., DCC or EDCI) in anhydrous solvents like DCM or THF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and coupling between the thiazepane and coumarin moieties. For example, the carbonyl resonance at ~170 ppm in 13^13C NMR verifies acylation .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, especially for the fluorophenyl-thiazepane junction. SHELX software is commonly used for refinement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 410.12 for C23_{23}H20_{20}FNO3_3S) .

Q. What biological activities have been preliminarily associated with this compound?

  • Antimicrobial Potential : Structural analogs with fluorophenyl-thiazepane motifs show activity against Gram-positive bacteria via membrane disruption .
  • Enzyme Inhibition : The coumarin core may inhibit kinases or proteases, as seen in related chromenone derivatives .
  • Cellular Uptake Studies : Fluorine substitution enhances lipid solubility, potentially improving bioavailability in in vitro models .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazepane-coumarin coupling step?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Evidence suggests DMF increases acylation efficiency by 15–20% compared to THF .
  • Catalyst Selection : Use Lewis acids like ZnCl2_2 to accelerate carbonyl activation.
  • Kinetic Monitoring : Employ in situ FTIR or HPLC to track reaction progress and identify side products (e.g., dimerization of thiazepane).

Q. How to resolve contradictions in 1^1H NMR data during structural validation?

  • Variable Temperature NMR : Detect dynamic effects (e.g., thiazepane ring puckering) that cause signal splitting at room temperature .
  • DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) to assign ambiguous peaks .
  • Cross-Validation : Correlate with X-ray data; for example, the dihedral angle between fluorophenyl and thiazepane rings influences coupling constants .

Q. What experimental designs are recommended for elucidating the mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Molecular Dynamics Simulations : Model interactions with putative targets (e.g., kinases) to identify key binding residues influenced by the fluorophenyl group .
  • Metabolomic Profiling : Treat cell lines with the compound and analyze metabolic shifts via GC-MS or 1^1H NMR-based metabolomics to map pathways affected .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Electron-Withdrawing Effects : Stabilizes the thiazepane carbonyl group, reducing hydrolysis rates in physiological buffers (confirmed by HPLC stability assays) .
  • Crystal Packing : Fluorine participates in C–H···F interactions, as observed in X-ray structures, which may affect solubility and polymorph formation .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Co-Crystallization : Add small-molecule additives (e.g., triethyloxonium salts) to stabilize lattice interactions .
  • Temperature Gradients : Use slow cooling from 60°C to 4°C in solvent mixtures (e.g., chloroform/methanol) to grow diffraction-quality crystals .
  • High-Throughput Screening : Employ robotic platforms to test 96 solvent combinations and identify optimal crystallization conditions .

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